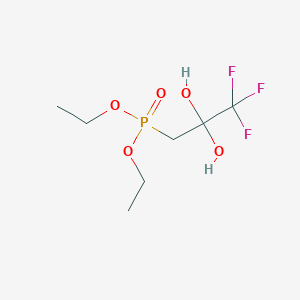
Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate is a fluorinated organophosphorus compound It is characterized by the presence of trifluoromethyl and dihydroxypropyl groups attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate typically involves the reaction of 2,2,2-trifluoroethyl trifluoroacetate with appropriate phosphonate reagents. One common method involves the hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex . The reaction conditions generally require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring proper handling of reagents to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield different phosphonate derivatives with altered functional groups.
Substitution: The trifluoromethyl and dihydroxypropyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a wide range of functionalized phosphonates.
Applications De Recherche Scientifique
Diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways involving phosphonates.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty materials, including flame retardants and plasticizers, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate involves its interaction with molecular targets through its phosphonate and trifluoromethyl groups. These interactions can influence various biochemical pathways, including enzyme inhibition and activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate: Similar in structure but with methyl groups instead of ethyl groups.
2,2,2-Trifluoroethyl trifluoroacetate: Used as a precursor in the synthesis of diethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate.
Uniqueness
This compound is unique due to its combination of trifluoromethyl and dihydroxypropyl groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
115162-60-2 |
|---|---|
Formule moléculaire |
C7H14F3O5P |
Poids moléculaire |
266.15 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-1,1,1-trifluoropropane-2,2-diol |
InChI |
InChI=1S/C7H14F3O5P/c1-3-14-16(13,15-4-2)5-6(11,12)7(8,9)10/h11-12H,3-5H2,1-2H3 |
Clé InChI |
HGUCZUREHXIMKL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(C(F)(F)F)(O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


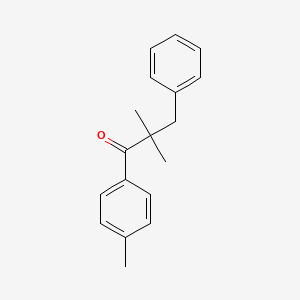
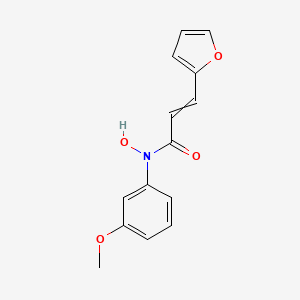
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)

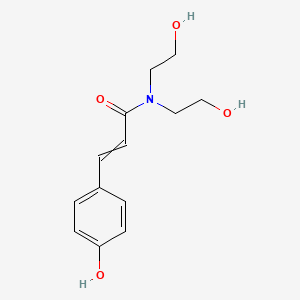


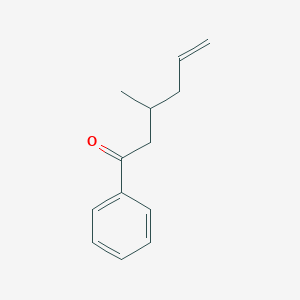
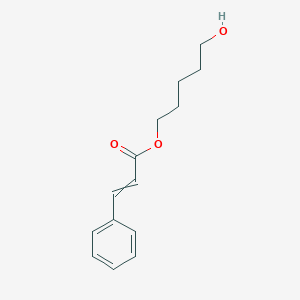
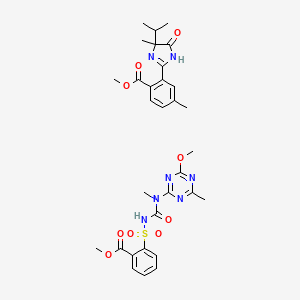
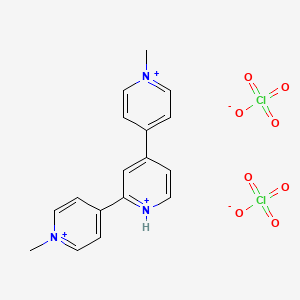
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
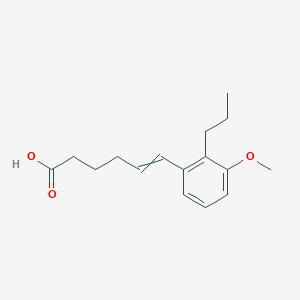
![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
